molecular formula C21H29NO B100537 4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine CAS No. 18514-30-2

4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine

Katalognummer: B100537
CAS-Nummer: 18514-30-2
Molekulargewicht: 311.5 g/mol
InChI-Schlüssel: VIAZHWCNOWLMJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine is a chemical compound with the molecular formula C21H29NO and a molecular weight of 311.5 g/mol This compound is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylmorpholine and 1-naphthylhexyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methylmorpholine: A simpler derivative of morpholine with a single methyl group.

    1-Naphthylmethylmorpholine: A compound with a naphthyl group attached to the morpholine ring.

    Hexylmorpholine: A morpholine derivative with a hexyl chain.

Uniqueness

4-(4-Methyl-3-naphthalen-1-ylhexyl)morpholine is unique due to the presence of both the naphthyl group and the hexyl chain, which confer specific chemical and physical properties. This combination of functional groups makes it distinct from other morpholine derivatives and provides unique opportunities for its application in various fields.

Eigenschaften

CAS-Nummer

18514-30-2

Molekularformel

C21H29NO

Molekulargewicht

311.5 g/mol

IUPAC-Name

4-(4-methyl-3-naphthalen-1-ylhexyl)morpholine

InChI

InChI=1S/C21H29NO/c1-3-17(2)19(11-12-22-13-15-23-16-14-22)21-10-6-8-18-7-4-5-9-20(18)21/h4-10,17,19H,3,11-16H2,1-2H3

InChI-Schlüssel

VIAZHWCNOWLMJN-UHFFFAOYSA-N

SMILES

CCC(C)C(CCN1CCOCC1)C2=CC=CC3=CC=CC=C32

Kanonische SMILES

CCC(C)C(CCN1CCOCC1)C2=CC=CC3=CC=CC=C32

Synonyme

4-[4-Methyl-3-(1-naphtyl)hexyl]morpholine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.